
O-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N-(tert-butoxycarbonyl)-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“O-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N-(tert-butoxycarbonyl)-L-threonine” is a synthetic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This compound is often used in research and industrial applications due to its unique properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “O-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N-(tert-butoxycarbonyl)-L-threonine” typically involves the following steps:
Protection of Amino Groups: The amino groups of L-phenylalanine and L-threonine are protected using fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, respectively.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed using appropriate reagents, such as piperidine for Fmoc and trifluoroacetic acid (TFA) for Boc, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the coupling and deprotection steps, ensuring high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide synthesis and reactions.
Biology
In biological research, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It can also be used as a substrate for enzymatic reactions.
Medicine
In medicine, the compound has potential applications in drug development and delivery. It can be used to design peptide-based drugs with specific biological activities.
Industry
In industrial applications, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have various applications in biotechnology and materials science.
作用機序
The mechanism of action of “O-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N-(tert-butoxycarbonyl)-L-threonine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Fmoc-L-phenylalanine: A similar compound with the Fmoc protecting group on L-phenylalanine.
Boc-L-threonine: A similar compound with the Boc protecting group on L-threonine.
Fmoc-L-threonine: A similar compound with the Fmoc protecting group on L-threonine.
Uniqueness
The uniqueness of “O-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N-(tert-butoxycarbonyl)-L-threonine” lies in its specific combination of protecting groups and amino acid residues. This combination allows for unique chemical and biological properties, making it valuable for research and industrial applications.
特性
分子式 |
C33H36N2O8 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C33H36N2O8/c1-20(28(29(36)37)35-32(40)43-33(2,3)4)42-30(38)27(18-21-12-6-5-7-13-21)34-31(39)41-19-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-28H,18-19H2,1-4H3,(H,34,39)(H,35,40)(H,36,37) |
InChIキー |
BOXLGVQSIUZTTI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508579.png)
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
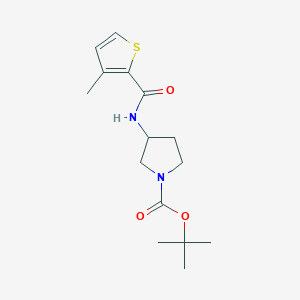
![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)
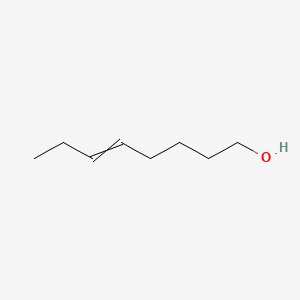
![4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate](/img/structure/B12508609.png)

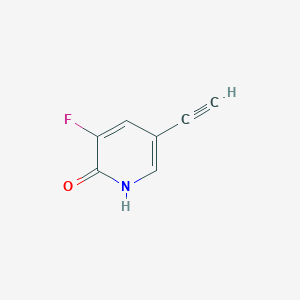
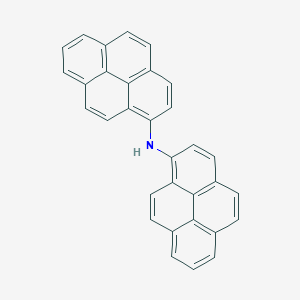
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12508650.png)
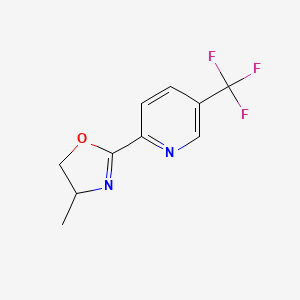
![(S)-RuCl[(p-cymene(BINAP)]Cl](/img/structure/B12508664.png)
